4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
CAS No.: 941265-47-0
Cat. No.: VC5153096
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941265-47-0 |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 320.37 |
| IUPAC Name | 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H16N4O3S/c1-17(2)14-12(9-15)16-13(21-14)10-5-7-11(8-6-10)22(19,20)18(3)4/h5-8H,1-4H3 |
| Standard InChI Key | IGTMTROAPJKZDH-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |
Introduction
The compound 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule that combines structural features of oxazole and sulfonamide derivatives. Its unique structure suggests potential applications in medicinal chemistry, particularly as a candidate for biological activity screening. This article explores its chemical properties, synthesis, and potential applications based on available data.
Synthesis
While no direct synthesis pathway for this specific compound is available in the provided sources, general strategies for similar oxazole-sulfonamide derivatives involve:
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Oxazole Formation: Cyclization of α-hydroxyketones or α-halogenated ketones with nitriles in the presence of ammonium salts.
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Sulfonamide Coupling: Reaction of sulfonyl chlorides with amines under basic conditions.
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Functionalization: Introduction of cyano and dimethylamino groups via nucleophilic substitution or electrophilic addition.
These steps typically require controlled conditions to ensure regioselectivity and yield optimization.
Analytical Characterization
The characterization of compounds like this typically involves:
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Nuclear Magnetic Resonance (NMR): Confirms the presence of functional groups and ring structures.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared Spectroscopy (IR): Identifies functional groups such as sulfonamides (S=O stretches) and nitriles (C≡N stretches).
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X-Ray Crystallography: Determines the three-dimensional structure and confirms molecular geometry.
Medicinal Chemistry
Sulfonamides and oxazole derivatives are known for their broad biological activities:
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Antimicrobial Activity: Sulfonamide moieties often inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis.
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Anticancer Potential: Oxazole derivatives have shown cytotoxic effects against various cancer cell lines due to their ability to interact with DNA or enzymes critical for cell proliferation.
Molecular Docking Studies
Preliminary docking studies on similar compounds suggest that the structure could fit into active sites of enzymes such as:
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Kinases
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Proteases
This makes the compound a candidate for further in silico screening to predict its binding affinities and pharmacological targets.
Comparative Analysis with Related Compounds
Limitations and Future Directions
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Synthetic Challenges: The multi-step synthesis requires careful optimization to improve yields and reduce by-products.
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Biological Screening: Further in vitro and in vivo studies are necessary to validate its pharmacological potential.
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Structure Optimization: Modifications to enhance solubility, bioavailability, and target specificity are crucial.
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